molecular formula C24H29N3O8 B14774227 Lenalidomide-5'-acetamido-O-PEG3-propargyl

Lenalidomide-5'-acetamido-O-PEG3-propargyl

Cat. No.: B14774227
M. Wt: 487.5 g/mol
InChI Key: FDPHTFKYUGRHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide-5’-acetamido-O-PEG3-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group, which can improve its solubility and facilitate its conjugation to other molecules for targeted drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-5’-acetamido-O-PEG3-propargyl typically involves multiple steps:

Industrial Production Methods

Industrial production of Lenalidomide-5’-acetamido-O-PEG3-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-5’-acetamido-O-PEG3-propargyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lenalidomide-5’-acetamido-O-PEG3-propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.

Mechanism of Action

Lenalidomide-5’-acetamido-O-PEG3-propargyl exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-5’-acetamido-O-PEG3-propargyl stands out due to its unique combination of a PEG linker and a propargyl group, which enhances its solubility and allows for versatile conjugation to other molecules. This makes it a valuable tool in the development of targeted therapies and bioconjugates .

Properties

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetamide

InChI

InChI=1S/C24H29N3O8/c1-2-7-32-8-9-33-10-11-34-12-13-35-16-22(29)25-18-3-4-19-17(14-18)15-27(24(19)31)20-5-6-21(28)26-23(20)30/h1,3-4,14,20H,5-13,15-16H2,(H,25,29)(H,26,28,30)

InChI Key

FDPHTFKYUGRHID-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Origin of Product

United States

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